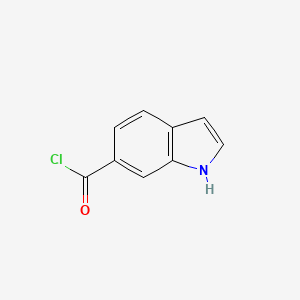

1H-Indole-6-carbonyl chloride

Descripción general

Descripción

1H-Indole-6-carbonyl chloride (1H-I6C) is an organic compound that has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects. This compound has been used to study the mechanism of action of various substances, as well as to investigate the advantages and limitations of laboratory experiments. In

Aplicaciones Científicas De Investigación

1. Catalysis and Organic Synthesis

1H-Indole derivatives, such as bis(1H-indol-3-yl)methanes, exhibit significant pharmacological and biological properties. These compounds are synthesized from reactions involving 1H-indole with carbonyl compounds (aldehydes and ketones). The use of organic catalysts in such reactions, instead of inorganic Lewis acids, offers advantages like the ability to use acid-sensitive substrates and substrates with basic functional groups. Trityl chloride, for instance, has been shown to catalyze the synthesis of bis(indol-3-yl)methanes effectively (Khalafi‐Nezhad et al., 2008).

2. Spectroscopic and Computational Studies

N-Substituted 1H-indole derivatives are synthesized for various applications, including drug docking studies. The synthesized compounds are characterized using methods like FT-IR, UV–Visible, and NMR spectroscopy. The molecular docking studies of these compounds help ascertain their binding efficiency and nature of chemical interactions with target proteins (Bellamkonda & Chamundeeswari, 2019).

3. Materials Science

1H-indole derivatives have been used in the synthesis of new environmentally friendly materials. For example, acrylic metal salt resins containing indole derivatives demonstrate self-polishing and antifouling properties, making them suitable for applications like marine coatings (Chunhua et al., 2020).

4. Pharmaceutical Research

1H-Indole-3-carboxaldehyde, a derivative of 1H-indole, is a crucial intermediate in the preparation of biologically active compounds and indole alkaloids. Its derivatives undergo various reactions and serve as building blocks for several biologically active compounds (El-Sawy et al., 2017).

5. Anion Binding and Molecular Recognition

Indole-based anion receptors with carboxamide and urea units have been found to bind halides selectively in solution. These receptors demonstrate different binding modes for various anions, leading to insights into the relative binding affinities for chloride. Such studies are crucial in understanding molecular recognition and interaction (Makuc et al., 2009).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1h-indole-6-carbonyl chloride, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular changes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1H-Indole-6-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of biologically active compounds. For instance, it can act as an acylating agent, modifying the structure and function of target proteins. The interactions between this compound and biomolecules are primarily covalent, leading to the formation of stable complexes that can influence biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit proteases by acylating their active site serine residues, thereby preventing substrate binding and cleavage. Additionally, it can influence gene expression by acetylating histones, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1H-Indole-6-carboxylic acid. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, it can be hydrolyzed to 1H-Indole-6-carboxylic acid by esterases, which can then undergo further metabolic transformations. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression and chromatin structure .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acetylation of this compound can facilitate its localization to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression .

Propiedades

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

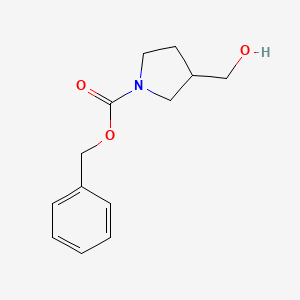

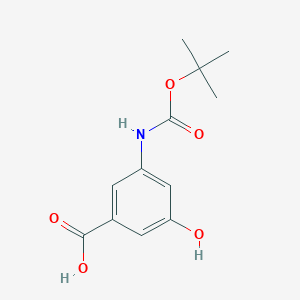

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)